molecular formula C17H25N3O10 B8251278 3-Azidopropyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

3-Azidopropyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside

Cat. No.: B8251278
M. Wt: 431.4 g/mol
InChI Key: ZJVNXSHFGLQZEA-DRRXZNNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azidopropyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside: is a synthetic carbohydrate derivative. It is a modified form of the monosaccharide galactose, where the hydroxyl groups at positions 2, 3, 4, and 6 are acetylated, and an azidopropyl group is attached to the anomeric carbon. This compound is valuable in the research and development of carbohydrate-based molecules and conjugates, particularly in the fields of targeted drug delivery systems and glycan-based therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopropyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside typically involves the following steps:

    Acetylation: The hydroxyl groups of galactose are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Azidation: The anomeric hydroxyl group is then converted to an azide group using azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Cleanroom environments and cGMP (current Good Manufacturing Practice) standards are often employed to maintain the quality of the product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, particularly with alkynes in the presence of a copper catalyst (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    CuAAC: Copper sulfate and sodium ascorbate in a solvent such as dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) in a solvent like ethanol.

Major Products:

    CuAAC: Formation of 1,2,3-triazoles.

    Reduction: Formation of primary amines.

Scientific Research Applications

Chemistry: : 3-Azidopropyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is used as a precursor in the synthesis of complex carbohydrate structures and glycan-based molecules. It is also employed in click chemistry for the formation of triazole linkages.

Biology: : In biological research, this compound is used to study carbohydrate-protein interactions and to develop glycan-based probes for imaging and diagnostic purposes

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3/t13-,14+,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVNXSHFGLQZEA-DRRXZNNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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